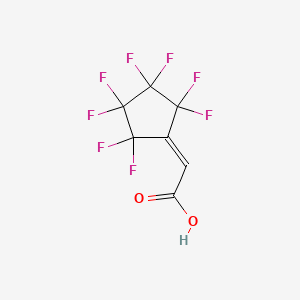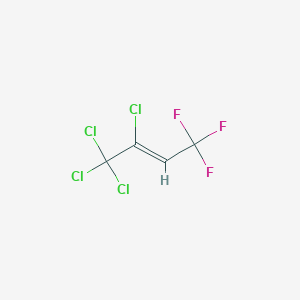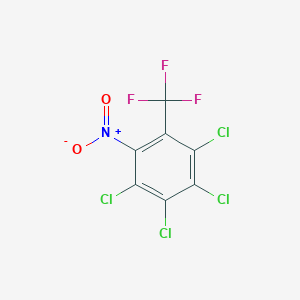
5-(Perfluoroisopropyl)benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Perfluoroisopropyl)benzene-1,3-diamine (5-FPBDA) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated amine that is known for its ability to bind to a variety of different molecules, making it a useful tool for studying the interaction between molecules in a range of biological systems. 5-FPBDA has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
5-(Perfluoroisopropyl)benzene-1,3-diamine has been used in a variety of scientific research applications. It has been used as a tool for studying the interactions between molecules in a range of biological systems, including proteins, enzymes, and DNA. This compound has also been used to study the effects of different chemicals on biological systems, as well as to study the effects of different drugs on biological systems. Additionally, this compound has been used to study the effects of different environmental pollutants on biological systems.
Wirkmechanismus
5-(Perfluoroisopropyl)benzene-1,3-diamine is known to bind to a variety of different molecules, including proteins, enzymes, and DNA. This binding is thought to be mediated by hydrogen bonding and van der Waals forces. When this compound binds to a molecule, it can alter the structure and/or function of that molecule, which can then affect the overall biochemical and physiological effects of that molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in detail. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals. This compound has also been shown to affect the expression of certain genes, as well as to alter the structure and/or function of certain proteins. Additionally, this compound has been found to have an effect on the growth and development of certain organisms, as well as to affect the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Perfluoroisopropyl)benzene-1,3-diamine has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized and purified, making it a convenient tool for laboratory experiments. Additionally, this compound is relatively stable, making it suitable for use in long-term experiments. However, it is also relatively expensive, making it unsuitable for large-scale experiments. Additionally, this compound can be difficult to work with, as it is highly reactive and can interact with other molecules in unpredictable ways.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(Perfluoroisopropyl)benzene-1,3-diamine. One potential direction is to further explore its ability to bind to different molecules and to study the effects of this binding on the biochemical and physiological processes of the organism in question. Additionally, further research could be done to explore the potential applications of this compound in drug development and environmental protection. Additionally, further research could be done to explore the potential toxicity of this compound and its effects on human health. Finally, further research could be done to explore the potential applications of this compound in industrial processes.
Synthesemethoden
5-(Perfluoroisopropyl)benzene-1,3-diamine can be synthesized using a variety of methods. The most common method involves the reaction of 5-fluoropentane-1,3-diamine (5-FPDA) with a perfluoroisopropyl halide, such as trifluoromethanesulfonyl fluoride (CF3SO2F). This reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction yields this compound, which can then be purified using standard chromatographic techniques.
Eigenschaften
IUPAC Name |
5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2/c10-7(8(11,12)13,9(14,15)16)4-1-5(17)3-6(18)2-4/h1-3H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDUQCUKXGHSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(C(F)(F)F)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)


![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)